
Eicosapentaenoyl-CoA (triammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosapentaenoyl-CoA (triammonium) is an unsaturated fatty acyl-CoA that plays a significant role in various biochemical processes. It is commonly used in scientific research to measure the enzymatic activity of specific enzymes, such as the TrWSD4 enzyme . This compound is derived from eicosapentaenoic acid, a well-known omega-3 fatty acid, and is essential in lipid metabolism and other cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eicosapentaenoyl-CoA (triammonium) typically involves the esterification of eicosapentaenoic acid with coenzyme A. This process requires specific reaction conditions, including the presence of activating agents and catalysts to facilitate the formation of the acyl-CoA bond . The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Eicosapentaenoyl-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process includes the purification of the compound through various chromatographic techniques to achieve the desired purity levels required for research and industrial applications .
化学反応の分析
Types of Reactions
Eicosapentaenoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eicosapentaenoyl-CoA (triammonium), which are used in further biochemical and industrial applications .
科学的研究の応用
Eicosapentaenoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized biochemical products and as a research tool in various industrial applications
作用機序
The mechanism of action of Eicosapentaenoyl-CoA (triammonium) involves its role as a substrate for specific enzymes, such as acyl-CoA:cholesterol acyltransferase. It participates in the transfer of acyl groups to cholesterol, leading to the formation of cholesterol esters. This process is crucial for lipid metabolism and the regulation of cholesterol levels in cells . The molecular targets and pathways involved include the enzymatic activity of acyl-CoA:cholesterol acyltransferase and other related enzymes .
類似化合物との比較
Eicosapentaenoyl-CoA (triammonium) can be compared with other similar compounds, such as:
Oleoyl-CoA: Another acyl-CoA derivative involved in lipid metabolism.
Palmitoyl-CoA: A saturated fatty acyl-CoA with similar functions in cellular processes.
Arachidonoyl-CoA: An unsaturated fatty acyl-CoA with roles in inflammation and other cellular functions.
The uniqueness of Eicosapentaenoyl-CoA (triammonium) lies in its specific structure and its role in the enzymatic activity of certain enzymes, making it a valuable tool in scientific research and industrial applications .
特性
分子式 |
C41H73N10O17P3S |
|---|---|
分子量 |
1103.1 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenethioate;azane |
InChI |
InChI=1S/C41H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h5-6,8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4,7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1 |
InChIキー |
QCDQAUBOSVTHRQ-RWZJTUFVSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
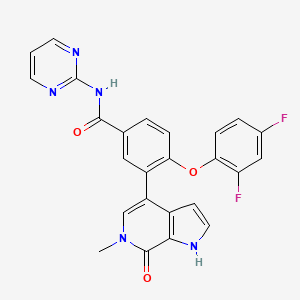
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
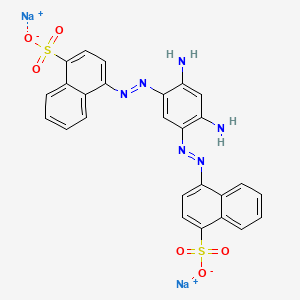
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
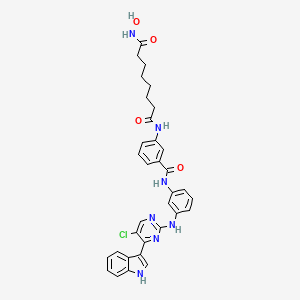

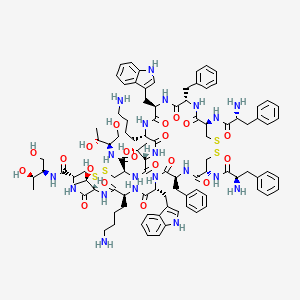
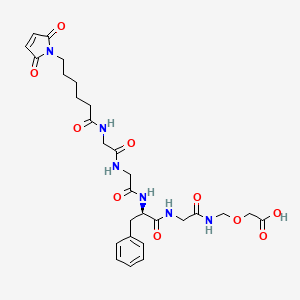

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
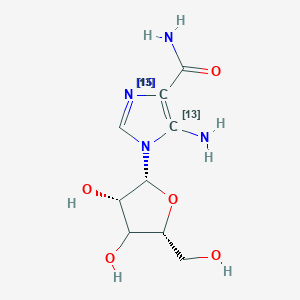

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
